Product packaging for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol(Cat. No.:CAS No. 1190316-82-5)

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

货号: B1524572
CAS 编号: 1190316-82-5
分子量: 213.03 g/mol
InChI 键: MEZYIQCBTFLVQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190316-82-5) is a halogenated derivative of the 7-azaindole scaffold, valued in scientific research as a versatile building block for the synthesis of more complex molecules . The compound is characterized by its molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Related 7-azaindole derivatives have demonstrated significant research value in medicinal chemistry. For instance, the closely related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) has been utilized as a ligand in the preparation of platinum(II) complexes. These complexes have shown highly potent cytotoxic activity in vitro , surpassing the efficacy of the chemotherapeutic drug cisplatin against several human cancer cell lines, including osteosarcoma, breast carcinoma, and prostate carcinoma . The structural similarity of this compound family suggests potential applications in developing protein kinase inhibitors . From a safety perspective, this compound is classified with the signal word "Warning" and may be harmful if swallowed or cause skin irritation (H302, H317) . Researchers should handle it with appropriate precautions, including wearing protective gear (P280) . This product is intended for research and development purposes only and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B1524572 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190316-82-5

属性

IUPAC Name

5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZYIQCBTFLVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696637
Record name 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-82-5
Record name 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a fused pyridine and pyrrole ring system with a bromine substituent. Its molecular formula is C₇H₅BrN₂O, and it exhibits a melting point of approximately 178 °C. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation involved the synthesis of platinum(II) complexes using this compound as a precursor. These complexes demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
Osteosarcoma (HOS)0.5
Breast Carcinoma (MCF7)0.3
Prostate Carcinoma (LNCaP)0.4

2. Kinase Inhibition

The compound has also been investigated for its role as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibitors targeting SGK-1 have implications in treating various diseases linked to dysregulated kinase activity. Research indicates that 5-bromo derivatives exhibit potent inhibitory effects on SGK-1 with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors within cellular pathways:

  • Enzyme Modulation : The compound can modulate enzyme activity through competitive inhibition or allosteric regulation.
  • Receptor Binding : It may bind to specific receptors involved in cell signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study published by Štarha et al., the synthesis of platinum(II) complexes from 5-bromo derivatives showed promising results in inhibiting tumor growth in vitro. The research emphasized the importance of structural modifications in enhancing the efficacy of anticancer agents .

Case Study 2: Anti-inflammatory Effects

科学研究应用

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the cytotoxic properties of platinum(II) complexes derived from 5-bromo-1H-pyrrolo[2,3-b]pyridine. These complexes exhibit potent activity against various cancer cell lines, including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). For instance, the complex cis-[PtCl₂(5BrHaza)₂] demonstrated IC₅₀ values significantly lower than those of the clinically used drug cisplatin, indicating its potential as a more effective anticancer agent .

Cancer Cell Line IC₅₀ (µM) Cisplatin IC₅₀ (µM)
HOS2.534.2
MCF72.019.6
LNCaP1.53.8

Kinase Inhibition:
The compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases. Inhibition of SGK-1 can lead to therapeutic advancements in managing conditions like chronic renal disease and congestive heart failure . Research indicates that derivatives of pyrrolo[2,3-b]pyridine can modulate SGK-1 activity effectively.

Synthesis and Chemical Transformations

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine involves several methods, including Suzuki coupling reactions with arylboronic acids. This approach allows for the introduction of various functional groups that can enhance the compound's biological activity or modify its properties for specific applications .

Synthesis Example:
A typical synthesis involves reacting 5-bromo-7-azaindole with phenylboronic acid under palladium-catalyzed conditions to yield substituted azaindole derivatives .

Material Science Applications

The unique electronic properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The compound's stability and conductivity are critical for enhancing device performance.

Biochemical Applications

Enzyme Inhibition:
Research has shown that derivatives of this compound can act as enzyme inhibitors in various biochemical pathways. For example, modifications to the pyrrolo[2,3-b]pyridine structure have been investigated for their ability to inhibit proteases involved in cancer progression .

相似化合物的比较

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and functional groups, as shown below:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Purity Reference ID
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol C₆H₄BrN₂O Br (5), -OH (6) Hydroxyl, Bromine N/A -
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ Br (5), -COOH (2) Carboxylic Acid, Bromine 95%
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine C₇H₆BrN₃ Br (3), -NH₂ (5) Amine, Bromine 97%
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ Br (5), Cl (6) Halogens (Br, Cl) 97%
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate C₁₀H₉BrN₂O₂ Br (5), -COOEt (6) Ester, Bromine 95%
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol C₆H₄ClN₂O Cl (4), -OH (6) Hydroxyl, Chlorine N/A

Key Research Findings

  • However, 6-Iodo-1H-indole-2-carboxylic acid (A211065) shows higher reactivity in Ullmann-type reactions due to iodine’s leaving-group ability .
  • Solubility : The hydroxyl group in this compound increases aqueous solubility compared to ester derivatives (e.g., ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, CAS: 577711-94-5) .
  • Stability : Sulfonyl-protected analogs (e.g., 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) exhibit improved stability under acidic conditions due to electron-withdrawing sulfonyl groups .

Pharmacological Relevance

  • Kinase Inhibition: The hydroxyl group in this compound may facilitate hydrogen bonding with ATP-binding pockets in kinases, a feature less pronounced in halogen-only analogs like 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine .
  • Synthetic Utility : Carboxylic acid derivatives (e.g., A209292) are preferred for amide bond formation, while ester derivatives (e.g., BD00765497) serve as protecting groups during synthesis .

准备方法

Bromination of 1H-pyrrolo[2,3-b]pyridine

The most common approach to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol involves the bromination of the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine. This method utilizes N-bromosuccinimide (NBS) as the brominating agent under mild conditions.

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine in a polar aprotic solvent such as dimethylformamide (DMF).
  • Add N-bromosuccinimide (NBS) portionwise to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until completion.
  • Isolate the brominated product by filtration.
  • Purify by recrystallization or chromatographic methods.

This method provides regioselective bromination at the 5-position of the pyrrolo[2,3-b]pyridine ring due to electronic and steric factors favoring substitution at that site.

Palladium-Catalyzed Cross-Coupling and Subsequent Hydroxylation

An alternative synthetic route involves initial preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine followed by functionalization at the 6-position to introduce the hydroxyl group.

Key steps:

  • Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine.
  • Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce substituents or functional groups at the 6-position.
  • Use reagents such as phenylboronic acid, potassium carbonate, and palladium catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) under nitrogen atmosphere in a dioxane/water solvent system at 80 °C.
  • After coupling, the reaction mixture is acidified and extracted.
  • Hydroxylation at the 6-position can be achieved by subsequent treatment with ion-exchange resins or hydrolytic conditions to yield this compound.

This method allows for the introduction of the hydroxyl group at a defined position with high regioselectivity and purity, suitable for pharmaceutical applications.

One-Pot Synthesis via N-Hydroxylamine Intermediates (Indirect Method)

Research on related pyridine derivatives shows the use of protected N-heteroaryl-N-hydroxylamines as intermediates for the preparation of hydroxylated pyridine derivatives, including brominated analogs.

Highlights:

  • Synthesis of N-(5-bromo-6-substituted-pyridin-3-yl)hydroxylamine intermediates.
  • Use of carbamate protecting groups to stabilize hydroxylamine intermediates.
  • Subsequent deprotection and functional group manipulation to yield the hydroxylated pyrrolo[2,3-b]pyridine derivatives.

Though this method is more complex, it provides a versatile route to access hydroxylated heterocycles with various substituents, including the 5-bromo derivative.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Bromination with NBS 1H-pyrrolo[2,3-b]pyridine N-bromosuccinimide, DMF Room temp or mild heating Simple, direct bromination, regioselective Limited to bromination; no hydroxyl group introduced directly
Pd-Catalyzed Cross-Coupling + Hydroxylation 5-bromo-1H-pyrrolo[2,3-b]pyridine Pd catalyst, phenylboronic acid, K2CO3, dioxane/water 80 °C, N2 atmosphere Allows functionalization and hydroxylation; high purity Multi-step, requires metal catalysts and careful handling
One-Pot N-Hydroxylamine Route Pyridine derivatives Hydroxylamine, carbamates, protecting groups Various optimized conditions Versatile for diverse derivatives Complex, multi-step, less direct

Research Findings and Notes

  • The bromination method using NBS is widely accepted for its simplicity and efficiency in introducing bromine at the 5-position of pyrrolo[2,3-b]pyridine rings.
  • Palladium-catalyzed cross-coupling reactions offer a robust platform for further derivatization, including hydroxylation, enabling access to this compound with good yields and regioselectivity.
  • The one-pot synthesis involving N-hydroxylamine intermediates, while more complex, has been optimized for related pyridine systems and could be adapted for pyrrolo[2,3-b]pyridine derivatives, providing a novel route to hydroxylated compounds.
  • Purification steps often involve acidification, extraction with ethyl acetate, drying over sodium sulfate, and ion-exchange resin treatment to ensure removal of impurities and achieve high purity of the final product.

常见问题

Q. What are the standard synthetic routes for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pyrrolopyridine precursor. For example:

  • Direct Bromination : Reacting 1H-pyrrolo[2,3-b]pyridin-6-ol with N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0–25°C for 2–4 hours .
  • Intermediate Functionalization : In multistep syntheses, the bromine atom can be introduced via cross-coupling reactions, such as Sonogashira coupling, using palladium catalysts and aryl halides . Optimization Tips :
  • Use anhydrous solvents (e.g., DMF, DCM) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via silica gel chromatography with gradients of heptane/ethyl acetate (8:2) .

Q. How is the purity and structure of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : Key peaks include aromatic protons (δ 8.3–8.4 ppm for pyridine H) and the NH group (δ ~12.4 ppm) in DMSO-d6.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 213.96) to confirm stoichiometry .
  • Melting Point Analysis : Compare observed values (e.g., 179–181°C) with literature data to assess crystallinity .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile building block for:

  • Kinase Inhibitors : Derivatives inhibit kinases like SGK-1 (65% inhibition at 10 µM) via competitive binding to the ATP pocket .
  • Antimicrobial Agents : Exhibits MIC values of 12.5 µg/mL against Staphylococcus aureus .
  • Multitargeted Drug Development : Used in synthesizing BCL-2 inhibitors (e.g., ABT-199 intermediates) through piperazine coupling reactions .

Advanced Research Questions

Q. How can substitution reactions at the bromine site be optimized for diverse functionalization?

  • Nucleophilic Aromatic Substitution (SNAr) : Use strong bases (e.g., NaH) in DMF to activate the bromine site for amines or thiols. Reaction yields improve at 80–100°C .
  • Cross-Coupling Reactions : Employ Pd(PPh3)4 or CuI for Sonogashira (alkynes) or Suzuki (boronic acids) couplings. For example, phenylacetylene reacts at 51% yield under inert conditions .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates compared to THF or ethers .

Q. What methodologies are used to evaluate the compound’s kinase inhibition profile?

  • In Vitro Kinase Assays : Measure IC50 values using fluorescence-based ADP-Glo™ assays. For example, SGK-1 inhibition is quantified by ATP depletion after 30-minute incubation .
  • Structure-Activity Relationship (SAR) : Compare derivatives with substituents at positions 3 and 5. Bulky groups (e.g., phenylethynyl) reduce potency due to steric hindrance .

Q. How do structural modifications impact antimicrobial efficacy?

  • Case Study : Replacing bromine with iodine increases MIC against S. aureus from 12.5 µg/mL to 6.25 µg/mL, suggesting halogen size influences membrane penetration .
  • Electron-Withdrawing Groups : Nitro or cyano substituents enhance activity by improving target binding (e.g., nitro derivatives show 2x lower MICs) .
DerivativeMIC (µg/mL)Target OrganismReference
Parent Compound12.5S. aureus
3-Iodo Derivative6.25S. aureus
Nitro Derivative6.0E. coli

Q. How can researchers resolve contradictions in reported biological data?

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines for MIC tests) .
  • Control Comparisons : Include reference compounds (e.g., ciprofloxacin for bacteria, isoniazid for mycobacteria) to calibrate activity .
  • Statistical Analysis : Use ANOVA or Student’s t-test to assess significance of differences between studies .

Methodological Best Practices

Q. What precautions are critical during scale-up synthesis?

  • Exothermic Reactions : Bromination with NBS requires temperature control (0–5°C) to avoid decomposition .
  • Purification : For >1g batches, use flash chromatography instead of TLC. Pre-adsorb crude product onto silica gel before loading .

Q. How to design a SAR study for pyrrolopyridine derivatives?

  • Core Modifications : Test substituents at positions 3, 5, and 6 (e.g., halogens, alkynyl, carboxylates) .
  • In Silico Screening : Use docking software (AutoDock Vina) to predict binding affinity to target proteins .
  • Biological Assays : Prioritize derivatives with <10 µM IC50 or MIC values for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。